(4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one
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Overview
Description
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed to obtain the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Oxidation and Reduction: It can be hydrolyzed to give back imidazole and carbon dioxide.
Substitution: It is used to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which is less reactive than acid chlorides but easier to handle.
Major Products: The major products formed include amides, carbamates, ureas, and esters.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility:
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the intermediate .
Comparison with Similar Compounds
Carbonyldiimidazole is unique due to its ease of handling and versatility in organic synthesis. Similar compounds include:
Phosgene: More reactive but less safe to handle.
Imidazole: Used as a nucleophile and base in the preparation of Carbonyldiimidazole.
Trimethylsilyl imidazole: Requires more preparative effort but produces volatile coproducts.
Carbonyldiimidazole stands out for its balance of reactivity and safety, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
(4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3OS/c11-10(12,13)8-7(9(17)16-15-8)5-14-4-6-2-1-3-18-6/h1-3,5,14H,4H2,(H,16,17)/b7-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXLJAWYOTXPSX-ALCCZGGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC=C2C(=NNC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CN/C=C\2/C(=NNC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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